An In-depth Technical Guide on the Core Mechanism of Action of (Z/E)-GW406108X
An In-depth Technical Guide on the Core Mechanism of Action of (Z/E)-GW406108X
For Researchers, Scientists, and Drug Development Professionals
(Z/E)-GW406108X is a dual inhibitor targeting Kinesin-12 (Kif15) and Unc-51-like autophagy-activating kinase 1 (ULK1). This guide provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and signaling pathway diagrams.
Primary Pharmacological Targets
(Z/E)-GW406108X has been identified as a potent inhibitor of two key cellular proteins:
-
Kinesin-12 (Kif15): A motor protein involved in cell division.
-
Unc-51-like autophagy-activating kinase 1 (ULK1): A serine/threonine kinase that plays a crucial role in the initiation of autophagy.[1][2]
Mechanism of Action
The inhibitory action of (Z/E)-GW406108X on Kif15 and ULK1 leads to the disruption of distinct cellular processes:
2.1. Inhibition of Kif15
(Z/E)-GW406108X acts as a specific inhibitor of the Kif15 motor protein.[3][4] This inhibition disrupts the normal function of Kif15 in mitosis, which can lead to cell cycle arrest and potentially apoptosis in proliferating cells.
2.2. Inhibition of ULK1 and Autophagy
(Z/E)-GW406108X is a potent, ATP-competitive inhibitor of ULK1 kinase activity.[1][2] By blocking ULK1, it directly interferes with the initiation of the autophagy pathway.[5] This action occurs without affecting the upstream signaling kinases mTORC1 and AMPK.[1][2] The inhibition of ULK1 by GW406108X has been shown to block autophagic flux.[1] In the presence of 5 μM GW406108X, the starvation-induced increase in ATG13 phosphorylation is significantly reduced.[2]
Signaling Pathways
The following diagram illustrates the key signaling pathway affected by (Z/E)-GW406108X, specifically its role in the inhibition of autophagy initiation.
Caption: Inhibition of the ULK1 complex by (Z/E)-GW406108X, preventing autophagosome formation.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for GW406108X from various in vitro assays.
| Target | Assay Type | Parameter | Value | Reference |
| Kif15 (Kinesin-12) | ATPase Assay | IC50 | 0.82 µM | [1][2] |
| ULK1 | Kinase Assay | pIC50 | 6.37 | [1][6] |
| ULK1 | Kinase Assay | IC50 | 427 nM | [1][2] |
| VPS34 | Kinase Assay | pIC50 | 6.34 | [1][2] |
| VPS34 | Kinase Assay | IC50 | 457 nM | [2] |
| AMPK | Kinase Assay | pIC50 | 6.38 | [1][2] |
| AMPK | Kinase Assay | IC50 | 417 nM | [2] |
Key Experimental Methodologies
5.1. Kif15 ATPase Activity Assay
This assay is designed to measure the ATP hydrolysis activity of the Kif15 motor domain, which is essential for its function. The inhibitory effect of (Z/E)-GW406108X is quantified by the reduction in ATPase activity.
Caption: Workflow for determining the IC50 of (Z/E)-GW406108X on Kif15 ATPase activity.
5.2. ULK1 Kinase Activity Assay
This experiment measures the ability of ULK1 to phosphorylate a substrate. The potency of (Z/E)-GW406108X is determined by its ability to inhibit this phosphorylation.
Caption: Protocol for in vitro ULK1 kinase inhibition assay.
5.3. Cellular Autophagy Flux Assay
This cell-based assay is used to assess the overall process of autophagy, from autophagosome formation to lysosomal degradation.
Caption: Experimental workflow for monitoring autophagic flux in cells treated with (Z/E)-GW406108X.
Conclusion
(Z/E)-GW406108X is a dual-specificity inhibitor that targets both cell division through Kif15 inhibition and cellular homeostasis through the potent inhibition of ULK1-mediated autophagy. Its well-characterized mechanism of action and the availability of quantitative data make it a valuable tool for research in oncology and other fields where these pathways are relevant. The provided experimental frameworks can serve as a basis for further investigation into the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GW406108X (GW108X) | Autophagy | 1644443-92-4 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
